1-Cyclopentylpentan-1-one: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
1-Cyclopentylpentan-1-one: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
Executive Summary
1-Cyclopentylpentan-1-one (CAS: 6636-80-2) is a highly versatile aliphatic ketone characterized by its unique structural amalgamation of a conformationally restricted cyclopentyl ring and a flexible, lipophilic pentyl chain. This structural duality makes it a highly sought-after building block in medicinal chemistry, materials science, and the synthesis of complex hydrocarbons. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and standardized experimental protocols designed for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 1-Cyclopentylpentan-1-one is critical for predicting its behavior in biological systems and organic solvent matrices. The compound exhibits significant hydrophobicity, making it highly soluble in aprotic solvents (e.g., dichloromethane, diethyl ether) while remaining insoluble in aqueous media[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Functional Implication |
| IUPAC Name | 1-Cyclopentylpentan-1-one | Defines the core ketone linkage between the ring and chain. |
| CAS Number | 6636-80-2 | Standard registry identifier[2]. |
| Molecular Formula | C₁₀H₁₈O | Indicates an index of hydrogen deficiency of 2 (one ring, one double bond). |
| Molecular Weight | 154.25 g/mol | Falls well within the Lipinski Rule of 5 for drug-like fragments[1]. |
| SMILES | CCCCC(=O)C1CCCC1 | Useful for computational modeling and QSAR studies[2]. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Highly favorable for blood-brain barrier (BBB) penetration[1]. |
| XLogP3 (Calculated) | ~3.0 | Indicates strong lipophilicity, ideal for hydrophobic pocket binding. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen acts as a singular H-bond acceptor[1]. |
Synthetic Pathways and Mechanistic Insights
The construction of 1-Cyclopentylpentan-1-one typically relies on two primary strategic disconnections: the electrophilic acylation of a cyclopentane derivative or the nucleophilic addition to a cyclopentyl nitrile.
Divergent Synthetic Strategies
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Friedel-Crafts-Type Acylation: The most industrially relevant route involves the reaction of cyclopentane with valeryl chloride (pentanoyl chloride) in the presence of a strong Lewis acid (e.g., AlCl₃)[3].
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Grignard Addition: An alternative lab-scale approach utilizes cyclopentanecarbonitrile and butylmagnesium bromide. The nucleophilic attack of the Grignard reagent on the nitrile carbon yields an intermediate imine salt, which is subsequently hydrolyzed to the target ketone.
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Oxidation Protocols: It can also be accessed via the oxidation of 1-cyclopentylpentan-1-ol using chromic acid or modern Swern/Dess-Martin periodinane conditions, a method historically validated in classic cyclopentane derivative literature[4].
Fig 1. Divergent synthetic pathways for 1-Cyclopentylpentan-1-one via acylation and Grignard addition.
Standardized Experimental Protocol: Friedel-Crafts Acylation
To ensure a self-validating system, the following protocol details the synthesis of 1-Cyclopentylpentan-1-one via the acylation of cyclopentane[3]. The causality behind each step is explicitly defined to aid researchers in troubleshooting and optimization.
Step-by-Step Methodology
1. Catalyst Activation & Complexation
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Action: In an oven-dried, argon-purged round-bottom flask, suspend 1.1 equivalents of anhydrous Aluminum Chloride (AlCl₃) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice-water bath.
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Causality: AlCl₃ is highly hygroscopic. Moisture rapidly deactivates the Lewis acid by forming Al(OH)₃ and liberating HCl gas. The 0°C environment controls the highly exothermic generation of the reactive acylium ion in the next step.
2. Electrophilic Generation
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Action: Add 1.0 equivalent of valeryl chloride dropwise via a syringe over 15 minutes.
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Observation: The suspension will transition to a pale-yellow homogeneous solution, confirming the formation of the acylium-AlCl₄⁻ complex.
3. Substrate Introduction
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Action: Slowly introduce 1.2 equivalents of cyclopentane. Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature for an additional 3 hours.
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Causality: Unactivated cycloalkanes are less nucleophilic than aromatic systems. Maintaining a slight excess of cyclopentane drives the equilibrium forward and suppresses unwanted poly-acylation or ring-opening side reactions.
4. Quenching and Decomplexation
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Action: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.
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Causality: The acidic aqueous quench serves a dual purpose: it safely neutralizes the reactive aluminum complex and prevents the formation of intractable, gelatinous aluminum hydroxide emulsions that severely complicate phase separation.
5. Isolation and Purification
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Action: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ (until CO₂ evolution ceases) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.
Fig 2. Step-by-step experimental workflow for the acylation, quenching, and purification process.
Analytical Characterization
Validating the structural integrity of the synthesized 1-Cyclopentylpentan-1-one requires a multi-modal analytical approach. Researchers should expect the following spectral signatures:
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Infrared (IR) Spectroscopy: A strong, sharp absorption band at ~1710 cm⁻¹ is the hallmark of the aliphatic C=O stretching vibration. The absence of a broad peak at ~3300 cm⁻¹ confirms the absence of unreacted alcohol precursors or moisture.
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¹H NMR (CDCl₃, 400 MHz):
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A multiplet at ~2.8 ppm corresponding to the single methine proton on the cyclopentyl ring adjacent to the electron-withdrawing carbonyl group.
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A triplet at ~2.4 ppm representing the α-methylene protons of the pentyl chain.
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A distinct triplet at ~0.9 ppm confirming the terminal methyl group of the pentyl chain.
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Mass Spectrometry (EI-MS): A clear molecular ion peak [M]⁺ at m/z 154.25 , often accompanied by a prominent fragment at m/z 97 corresponding to the acylium cleavage (loss of the butyl radical)[1].
Applications in Drug Development and Materials Science
Medicinal Chemistry
In modern drug discovery, optimizing a lead compound's pharmacokinetic profile is paramount. The incorporation of a 1-cyclopentylpentan-1-one moiety provides a highly tunable scaffold. The cyclopentyl ring restricts the conformational degrees of freedom, which can decrease the entropic penalty upon target binding (e.g., to GPCRs or kinase hydrophobic pockets)[3]. Simultaneously, the pentyl chain increases the overall lipophilicity (LogP), which is a critical design choice for central nervous system (CNS) therapeutics requiring efficient blood-brain barrier penetration.
Advanced Materials & Hydrocarbon Synthesis
Beyond pharmaceuticals, this ketone is a critical intermediate in the synthesis of specialized aliphatic hydrocarbons, such as butylcyclopentane [3]. Through Clemmensen or Wolff-Kishner reduction, the carbonyl group of 1-cyclopentylpentan-1-one is fully reduced to yield butylcyclopentane, a high-purity reagent utilized in fuel science, advanced lubricants, and as an inert, aprotic solvent medium for organometallic catalysis[3].
References
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PREPARATION OF SOME CYCLOPENTANE DERIVATIVES , Journal of the American Chemical Society (W. R. Edwards Jr., E. Emmet Reid). Available at:[Link]
